Cas no 66432-30-2 (alpha-Methyl-d3-phenethyl-d8-amine)
66432-30-2 structure
Product Name:alpha-Methyl-d3-phenethyl-d8-amine
CAS No:66432-30-2
MF:C9H13N
MW:146.274000883102
CID:511822
PubChem ID:3056364
Update Time:2025-04-19
alpha-Methyl-d3-phenethyl-d8-amine Chemical and Physical Properties
Names and Identifiers
-
- alpha-Methyl-d3-phenethyl-d8-amine
- 1,2,2-trideuterio-2-pentadeuteriophenyl-1-trideuteriomethyl-ethylamine
- 1,1,1,2,3,3-hexadeuterio-3-phenyl-propan-2-amine
- Amphetamine-d11
- Phenethyl-d8-amine, alpha-methyl-d3-
- BRN 2867622
- 73758-24-4
- DTXSID70994649
- 66432-30-2
-
- Inchi: 1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,2D,3D,4D,5D,6D,7D2,8D
- InChI Key: KWTSXDURSIMDCE-AAFMOIDSSA-N
- SMILES: NC([2H])(C([2H])([2H])[2H])C([2H])([2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
Computed Properties
- Exact Mass: 146.173843624g/mol
- Monoisotopic Mass: 146.173843624g/mol
- Isotope Atom Count: 11
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 84.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26Ų
alpha-Methyl-d3-phenethyl-d8-amine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
66432-30-2 (alpha-Methyl-d3-phenethyl-d8-amine) Related Products
- 25611-78-3(1,2-Diphenylethylamine)
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- 4275-43-8(1,3-diphenylpropan-2-amine)
- 63951-01-9(1-Phenylpentan-2-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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